1,1'-Bis[(2R,5R)-2,5-diisopropyl-1-phospholanyl]ferrocene
Description
1,1'-Bis[(2R,5R)-2,5-diisopropyl-1-phospholanyl]ferrocene (CAS: 849950-54-5) is a chiral bisphosphine ligand featuring a ferrocene backbone with two (2R,5R)-2,5-diisopropylphospholanyl groups at the 1,1' positions. This ligand is characterized by its stereospecific phospholane rings, which impose a defined spatial arrangement around the phosphorus donor atoms. The diisopropyl substituents on the phospholane rings contribute to both steric bulk and electron-donating properties, making it a versatile ligand in asymmetric catalysis .
The compound is commercially available with high enantiomeric purity (99% ee) and purity ≥97%, as noted in vendor specifications . Its rhodium complexes, such as [Rh COD (R)-Phanephos]BF₄ (CAS: 849950-56-7), highlight its application in enantioselective hydrogenation and other transition-metal-catalyzed reactions .
Properties
IUPAC Name |
1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H24P.Fe/c2*1-11(2)14-9-10-15(12(3)4)16(14)13-7-5-6-8-13;/h2*5-8,11-12,14-15H,9-10H2,1-4H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAIPFYGOQYYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(P1C2=CC=C[CH-]2)C(C)C.CC(C)C1CCC(P1C2=CC=C[CH-]2)C(C)C.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48FeP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,1'-Bis[(2R,5R)-2,5-diisopropyl-1-phospholanyl]ferrocene with structurally related ferrocene-based bisphosphine ligands:
Key Observations:
Steric and Electronic Effects :
- Diisopropyl substituents (CAS: 849950-54-5) balance moderate steric bulk with strong electron-donating ability, enhancing enantioselectivity in hydrogenation reactions .
- Dicyclohexyl and di-t-butyl analogs (CAS: 146960-90-9, 84680-95-5) exhibit higher steric hindrance, which stabilizes reactive metal intermediates but may limit substrate accessibility .
- Diethyl and dimethyl derivatives (e.g., CAS: 36863-50-2) offer reduced steric bulk, favoring reactions requiring less hindered coordination sites .
Catalytic Performance: The diisopropyl variant demonstrates superior performance in asymmetric hydrogenation compared to diphenyl analogs (e.g., CAS: 12150-46-8), where phenyl groups provide weaker electron donation . Rhodium complexes of the diisopropyl ligand (e.g., CAS: 849950-56-7) show higher turnover numbers in ketone hydrogenation than those with bulkier ligands like di-t-butyl derivatives .
Q & A
Q. What are the key physical and chemical properties of 1,1'-Bis[(2R,5R)-2,5-diisopropyl-1-phospholanyl]ferrocene relevant to its handling and storage?
Methodological Answer: The compound exhibits a melting point range of 53–57°C and a molecular formula of C₂₂H₃₆FeP₂ (MW: 418.31 g/mol) . Storage under inert atmospheres (e.g., argon or nitrogen) at 2–8°C is critical to prevent oxidation or degradation of the phosphine ligands, which are sensitive to air and moisture . Handling requires personal protective equipment (PPE), including gloves and eye protection, due to acute toxicity (H302, H315, H319) and respiratory hazards (H335) .
Q. What are the standard synthetic routes for preparing this compound, and what critical parameters must be controlled?
Methodological Answer: Synthesis typically involves lithiation of ferrocene followed by reaction with diisopropylchlorophosphine. Key parameters include:
- Temperature control : Maintaining sub-zero temperatures (−78°C) during lithiation to avoid side reactions.
- Stoichiometry : Precise molar ratios of ferrocene to phosphine precursors to ensure bis-phosphination .
- Chirality preservation : Use of enantiomerically pure starting materials (2R,5R-diisopropylphospholane) to retain stereochemical integrity .
Advanced Research Questions
Q. How does enantiomeric purity influence catalytic performance in asymmetric hydrogenation, and how can chiral integrity be validated?
Methodological Answer: Enantiomeric purity directly impacts enantioselectivity in catalysis. Even minor impurities (e.g., S,S-isomers) can reduce enantiomeric excess (ee) by 10–20% . Analytical validation methods include:
Q. What factors dictate catalytic activity and selectivity in palladium-catalyzed cross-coupling reactions using this ligand?
Methodological Answer: Performance depends on:
- Steric bulk : Diisopropyl groups enhance selectivity in Suzuki-Miyaura couplings by stabilizing trigonal-planar transition states .
- Electronic effects : Electron-donating phospholanyl groups increase Pd center electron density, accelerating oxidative addition steps .
- Solvent optimization : Polar aprotic solvents (e.g., THF) improve ligand solubility and metal-ligand coordination .
Q. How should researchers resolve discrepancies in reported molecular weights (e.g., vs. g/mol) across sources?
Methodological Answer: Discrepancies arise from structural variations (e.g., phospholanyl vs. phosphino substituents) or CAS number misassignments. To resolve:
- Verify CAS numbers : Cross-reference CAS 97239-80-0 (C₂₂H₃₆FeP₂) vs. 540475-73-8 (C₃₀H₄₀FeP₂) .
- Structural characterization : Use high-resolution mass spectrometry (HRMS) or elemental analysis to confirm molecular formulas .
- Consult authoritative databases : PubChem or Reaxys for peer-reviewed data .
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